Molecular Weight and Lipophilicity Differentiation Against Des-thiophene and Bis-thiophene Analogs
The target compound (MW 357.86 g·mol⁻¹; XLogP3 predicted 3.8) occupies a distinct physicochemical space compared to its closest available analogs. The des-thiophene comparator 1-(2-chlorophenyl)-3-(pyridin-2-ylmethyl)urea (C₁₃H₁₂ClN₃O, MW 261.71 g·mol⁻¹) is approximately 96 Da smaller and lacks the sulfur-containing heterocycle, resulting in a predicted XLogP3 of ~2.4. At the other extreme, the bis-thiophene analog 1-(pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea (C₁₇H₁₇N₃OS₂, MW 343.46 g·mol⁻¹) introduces a second sulfur atom, increasing polar surface area and altering hydrogen-bond acceptor capacity [1]. These differences in MW and lipophilicity directly impact membrane permeability, metabolic stability, and off-target binding propensity—parameters critical for cell-based assay reproducibility [2].
| Evidence Dimension | Molecular weight and predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 357.86 g·mol⁻¹; XLogP3 (predicted) = 3.8 |
| Comparator Or Baseline | Des-thiophene analog (C₁₃H₁₂ClN₃O): MW = 261.71 g·mol⁻¹; XLogP3 ≈ 2.4. Bis-thiophene analog (C₁₇H₁₇N₃OS₂): MW = 343.46 g·mol⁻¹; XLogP3 ≈ 3.6 |
| Quantified Difference | ΔMW = +96.15 g·mol⁻¹ vs. des-thiophene analog; ΔXLogP3 ≈ +1.4 log units |
| Conditions | XLogP3 computed via PubChem 2021.05.07 release; MW from standard atomic masses |
Why This Matters
The ~1.4 log unit lipophilicity difference relative to the des-thiophene analog translates to an approximately 25-fold difference in predicted membrane partitioning, directly affecting intracellular compound exposure in cell-based assays.
- [1] PubChem Compound Summary for CID 49715676, 3-(2-Chlorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea; PubChem CID 68018571 for (2-Chlorophenyl)-N-(2-pyridinylmethyl)methanamine; PubChem CID 132435507 for 1-(Pyridin-2-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea. National Center for Biotechnology Information (2025). View Source
- [2] Waring, M. J. (2010) 'Lipophilicity in drug discovery', Expert Opinion on Drug Discovery, 5(3), pp. 235–248. doi: 10.1517/17460441003605098. View Source
